Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sulfur Fluoride Exchange (SuFEx) Chemistry

Field: Synthetic Chemistry Methodology

Application: SuFEx is a click reaction that has revolutionized multiple research fields.

Results: The SuFEx reaction has been used to enhance reactivity and practicability in various research fields.

Synthesis of Sulfonyl Fluorides

Field: Organic Chemistry

Application: A new protocol has been developed for directly transforming sulfonates (or sulfonic acids) to sulfonyl fluorides.

Human Neutrophil Elastase (hNE) Inhibitors

Field: Medicinal Chemistry

Results: The installment of additional effective fragments can lead to potent hNE inhibitors.

Combinatorial Chemistry

Application: (Chlorosulfonyl)benzenesulfonyl fluorides are versatile building blocks for combinatorial chemistry.

Results: The reaction scope includes the use of these building blocks.

Preparation of α-Sulfonyl Phosphonates

Application: Benzenesulfonyl fluoride has been used in the preparation of α-sulfonyl phosphonates.

Method: The method involves direct sulfonylation of lithiated alkyl phosphonates.

Results: The result is the formation of α-sulfonyl phosphonates.

Gas-Phase Fluorine Migration Reactions

Field: Physical Chemistry

Application: The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied.

Method: The method involves electron ionization tandem mass spectrometry.

Results: The results of the study provide insights into the gas-phase fluorine migration reactions.

Covalent Inhibitor Library

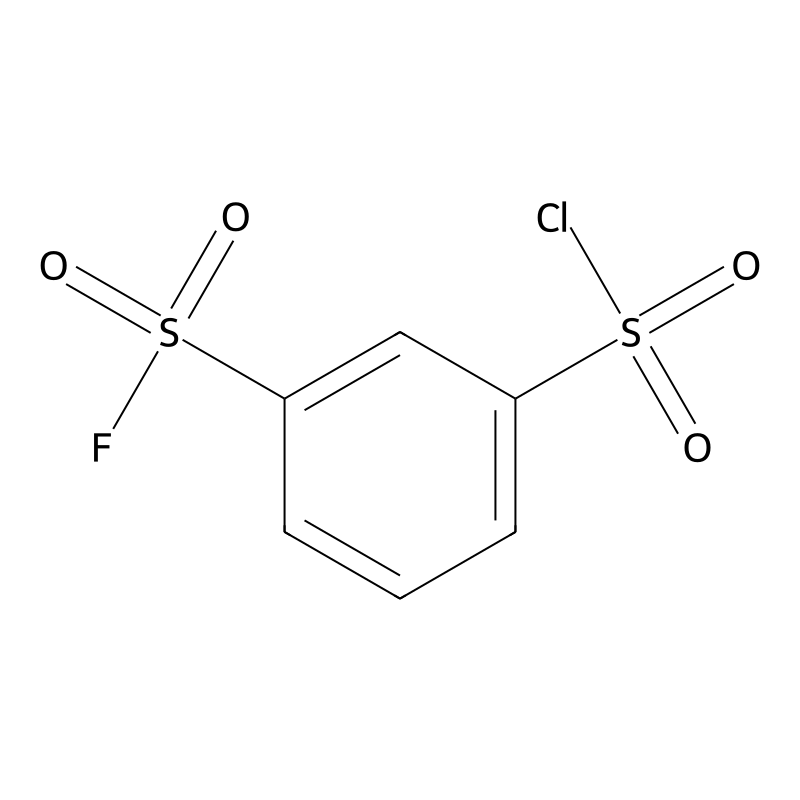

Benzenesulfonyl fluoride, specifically 3-(chlorosulfonyl)-, is a sulfonyl fluoride compound characterized by the presence of both a sulfonyl fluoride group (–SO₂F) and a chlorosulfonyl substituent (–SO₂Cl) on the aromatic ring. This compound is notable for its unique reactivity due to the presence of the highly electrophilic sulfur-fluoride bond, which can participate in various

The mechanism of action of BSF-3Cl is primarily related to its reactivity with nucleophiles. In biological contexts, it can react with nucleophilic amino acid side chains in proteins, potentially leading to enzyme inhibition or protein modification []. The specific mechanism depends on the target biomolecule and the reaction conditions.

- Nucleophilic Substitution: The chlorosulfonyl group can be displaced by various nucleophiles, leading to the formation of new sulfonyl derivatives.

- Sulfur Fluoride Exchange (SuFEx): This reaction allows for the transformation of sulfonyl fluorides into other functional groups while maintaining the sulfur-fluoride bond's integrity. The high oxidation state of sulfur in these compounds contributes to their resilience against oxidation and reduction reactions .

- Electrophilic Aromatic Substitution: The electrophilic nature of the sulfonyl groups can facilitate further substitution reactions on the aromatic ring.

Benzenesulfonyl fluorides are recognized as privileged warheads in chemical biology. They can irreversibly inhibit serine proteases by reacting with serine residues in their active sites. For instance, compounds like phenylmethylsulfonyl fluoride are widely used in biochemical research to prevent protein degradation during cell lysis . The unique reactivity profile of sulfonyl fluorides allows them to probe enzyme binding sites effectively, making them valuable tools in drug discovery and proteomics.

Several methods have been developed for synthesizing benzenesulfonyl fluoride, 3-(chlorosulfonyl)-:

- One-Pot Synthesis: A transition-metal-free method that utilizes sulfonates or sulfonic acids as starting materials, allowing for efficient production under mild conditions .

- Electrochemical Methods: Recent advancements include electrochemical oxidative coupling techniques that yield sulfonyl fluorides from disulfides and nucleophilic fluorides .

- Fluorination Reactions: Utilizing reagents like diethyl amino sulfur trifluoride or potassium fluoride has been shown to facilitate the conversion of sulfonates to sulfonyl fluorides effectively .

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has numerous applications:

- Chemical Biology: Used as a reagent for irreversible inhibition of enzymes, particularly serine proteases.

- Organic Synthesis: Acts as an electrophile in various coupling reactions, facilitating the synthesis of complex molecules.

- Material Science: Employed in developing new materials with specific properties due to its reactive functional groups.

Studies involving benzenesulfonyl fluoride have focused on its interactions with various biological macromolecules. Its ability to form covalent bonds with proteins allows researchers to map active sites and understand enzyme mechanisms better. For example, experiments have demonstrated its effectiveness in modifying serine residues within enzyme active sites, providing insights into protein function and dynamics .

Several compounds share structural or functional similarities with benzenesulfonyl fluoride, 3-(chlorosulfonyl)-. Key comparisons include:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Phenylmethylsulfonyl fluoride | C₆H₅–SO₂–F | Commonly used serine protease inhibitor |

| (2-Aminoethyl)benzenesulfonyl fluoride | C₆H₄(NH₂)–SO₂–F | More soluble than phenylmethylsulfonyl fluoride |

| Sulfuryl fluoride | SO₂F₂ | Acts as a fumigant; different reactivity profile |

| Benzothiazolesulfonamide | C₇H₅N₃O₂S | Exhibits unique biological activity against specific targets |

The uniqueness of benzenesulfonyl fluoride lies in its dual functionality—combining both chlorosulfonic and sulfonyl fluoride groups—allowing for diverse chemical transformations not readily achievable with other similar compounds.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant